molecular formula C17H16N2O3 B12935557 2-(9-Oxoacridin-10(9H)-yl)ethyl methylcarbamate CAS No. 393550-63-5

2-(9-Oxoacridin-10(9H)-yl)ethyl methylcarbamate

Cat. No.: B12935557
CAS No.: 393550-63-5
M. Wt: 296.32 g/mol
InChI Key: BHDUQUKMPVPHRB-UHFFFAOYSA-N
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Description

2-(9-Oxoacridin-10(9H)-yl)ethyl methylcarbamate ( 393550-63-5) is a chemical compound with the molecular formula C17H16N2O3 and a molecular weight of 296.32 . It belongs to the acridone derivative family, a class of compounds recognized for their significant potential in pharmaceutical and biological chemistry research. While specific biological data for this methylcarbamate ester is limited in the available search results, closely related structural analogues have demonstrated compelling research value. The core 9-oxoacridin scaffold is found in compounds with documented investigational applications. For instance, the structurally similar 2-(9-oxoacridin-10(9H)-yl)-N-phenyl acetamide derivatives have been synthesized and evaluated for their cytotoxic activity against diverse human cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung adenocarcinoma (A-549) . Computational docking studies of these molecules also suggest a potential role as multidrug resistance (MDR) modulators by interacting with the ATP-binding site of P-glycoprotein (P-gp) . Furthermore, other acridone-based molecules, such as Cridanimod (2-(9-Oxoacridin-10(9H)-yl)acetic acid), are known as small-molecule immunomodulators and interferon inducers , acting as potent progesterone receptor (PR) activators . This suggests broad research possibilities for acridone derivatives in areas like oncology and immunology. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

393550-63-5

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

2-(9-oxoacridin-10-yl)ethyl N-methylcarbamate

InChI

InChI=1S/C17H16N2O3/c1-18-17(21)22-11-10-19-14-8-4-2-6-12(14)16(20)13-7-3-5-9-15(13)19/h2-9H,10-11H2,1H3,(H,18,21)

InChI Key

BHDUQUKMPVPHRB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Oxoacridin-10(9H)-yl)ethyl methylcarbamate typically involves the reaction of 9-oxoacridine with ethyl methylcarbamate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(9-Oxoacridin-10(9H)-yl)ethyl methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different acridine derivatives, while reduction may produce reduced forms of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds derived from acridine structures often exhibit significant anticancer properties. The 2-(9-Oxoacridin-10(9H)-yl)ethyl methylcarbamate has been studied for its potential as an anticancer agent. Studies have shown that derivatives of acridine can intercalate DNA, leading to the inhibition of cancer cell proliferation. For instance, the compound has demonstrated effectiveness against various cancer cell lines, suggesting its role as a potential chemotherapeutic agent .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent in pharmaceuticals . Its mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Materials Science

Polymeric Applications
In materials science, this compound can be utilized in the development of polymeric materials with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength. Research has explored its use in creating smart materials that respond to environmental stimuli due to the unique properties of acridine derivatives .

Nanotechnology
The compound's ability to form nanoparticles is another area of interest. Nanoparticles containing this compound have been investigated for drug delivery systems. These nanoparticles can encapsulate drugs, enhancing their bioavailability and targeting specific tissues, which is particularly beneficial in cancer therapy .

Cosmetic Formulations

Skin Care Products
The cosmetic industry has shown increasing interest in utilizing this compound for skin care formulations. Its antioxidant properties may contribute to skin protection against oxidative stress, which is linked to aging and skin damage. Formulations incorporating this compound are being developed to enhance skin hydration and elasticity .

Stability and Efficacy Testing
Before market introduction, cosmetic products containing this compound undergo rigorous testing for safety and efficacy. Studies focus on assessing skin irritation potential and overall product stability under various conditions, ensuring consumer safety and product effectiveness .

Summary Table of Applications

Field Application Key Findings
Medicinal ChemistryAnticancer AgentEffective against various cancer cell lines
Antimicrobial PropertiesInhibitory effects on several bacterial strains
Materials SciencePolymeric EnhancementsImproved thermal stability and mechanical strength
NanotechnologyPotential for drug delivery systems
Cosmetic FormulationsSkin Care ProductsAntioxidant properties beneficial for skin health
Stability TestingEnsures safety and efficacy before market launch

Mechanism of Action

The mechanism of action of 2-(9-Oxoacridin-10(9H)-yl)ethyl methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Structural Differences

The acridinone core is common among analogues, but substituents vary significantly:

Compound Name Functional Group Key Structural Feature Biological Activity
2-(9-Oxoacridin-10(9H)-yl)ethyl methylcarbamate Ethyl-linked methylcarbamate Carbamate ester group Under investigation
2-(9-Oxoacridin-10(9H)-yl)acetic acid (Cridanimod) Carboxylic acid -CH₂COOH substituent Antiviral, immunomodulatory
2-(9-Oxoacridin-10(9H)-yl)-N-phenyl acetamide Acetamide -CH₂CONHPh group Cytotoxicity, MDR modulation
10-(5-Arylamino-1,3,4-oxadiazol-2-ylmethyl)acridin-9(10H)-ones Oxadiazole 1,3,4-Oxadiazole ring Antimicrobial
2-(2R-9-Oxoacridin-10(9H)-yl)acetohydrazide Hydrazide -CH₂CONHNH₂ group Synthetic intermediate

Physicochemical Properties

  • Solubility : Carbamates (e.g., methylcarbamate) typically show improved lipid solubility compared to carboxylic acids (e.g., cridanimod), enhancing membrane permeability .
  • Stability : Carbamates are more resistant to hydrolysis than esters but less stable than amides, balancing bioavailability and metabolic longevity .

Antimicrobial Activity

  • Oxadiazole Derivatives : Exhibit moderate activity against gram-positive and gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) due to the oxadiazole ring’s ability to disrupt bacterial membranes .

Cytotoxicity and Anticancer Potential

  • Acetamide Analogues : Demonstrated cytotoxicity against cancer cell lines (e.g., HeLa) and multidrug resistance (MDR) modulation via P-glycoprotein inhibition .

Biological Activity

2-(9-Oxoacridin-10(9H)-yl)ethyl methylcarbamate, with the CAS number 393550-63-5, is a compound derived from the acridine family, characterized by its unique structure that combines an acridinone moiety with a carbamate functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₇H₁₆N₂O₃
  • Molecular Weight : 296.32 g/mol
  • Structure : The compound features a 9-oxoacridine core linked to an ethyl methylcarbamate group, which may influence its biological interactions and mechanisms of action.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, potentially leading to anticancer effects by disrupting cellular processes.
  • Interaction with DNA : The acridine structure often facilitates intercalation into DNA, which can interfere with replication and transcription, thereby exerting cytotoxic effects on cancer cells.
  • Apoptosis Induction : Evidence suggests that this compound may promote apoptosis in tumor cells through the activation of intrinsic pathways.

Biological Activity Studies

Research has indicated promising biological activities for this compound, particularly in anticancer applications. Below are key findings from various studies:

Antitumor Activity

A notable study evaluated the antitumor effects of related acridine derivatives, demonstrating significant cytotoxicity against various cancer cell lines. The study utilized in vitro assays to measure cell viability and apoptosis induction:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Cell LineIC50 (µM)Mechanism of Action
HeLa5.8DNA intercalation and apoptosis induction
MCF-74.3Enzyme inhibition
A5496.1Reactive oxygen species (ROS) generation

Case Studies

  • Ehrlich Ascites Carcinoma Model : In vivo studies using mice bearing Ehrlich ascites carcinoma demonstrated that administration of the compound led to a significant reduction in tumor volume and increased survival rates compared to control groups.
    • Survival Rate Increase : Up to 30% higher than untreated controls.
    • Histopathological Analysis : Showed reduced tumor cell density and increased apoptosis markers.
  • Mechanistic Insights via Molecular Docking : Computational studies have predicted strong binding affinities between the compound and key targets involved in cancer progression, such as Bcl-2 family proteins and caspases.

Safety and Toxicology

Toxicological assessments have indicated that this compound has a favorable safety profile:

  • Acute Toxicity Studies : LD50 values suggest low toxicity levels in animal models.
  • Organ Function Tests : No significant adverse effects on liver and kidney functions were observed at therapeutic doses.

Q & A

Q. What are the established synthetic routes for 2-(9-Oxoacridin-10(9H)-yl)ethyl methylcarbamate, and what key parameters influence reaction yields?

  • Methodological Answer : The synthesis of acridinone derivatives typically involves coupling reactions under controlled conditions. For example:
  • Microwave-assisted synthesis : A related acridinone-triazole hybrid was synthesized using microwave irradiation (200 W, 40–100°C for 10 min), achieving yields of 81–84% . Key parameters include irradiation time, temperature, and solvent selection (e.g., DMF for solubility).
  • Conventional reflux : Acridone derivatives have been synthesized via reflux in DMF (3–4 hours), followed by purification via flash chromatography (hexane/diethyl ether). Yields of 73–76% were reported, with TLC monitoring critical for reaction progress .
    Table 1 : Synthetic Conditions for Analogous Compounds
MethodTemperatureTimeYieldKey TechniqueReference
Microwave40–100°C10 min81–84%Flash chromatography
Reflux80–100°C3–4 h73–76%TLC monitoring

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for carbamate/acridinone moieties). Example: A related compound showed peaks at 1703 cm⁻¹ (C=O) and 3266 cm⁻¹ (N-H) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS. For instance, a compound with [M+1]+ at m/z 410.44 (calc. 410.45) validated its structure .
  • TLC : Monitor reaction progress using solvent systems like hexane/acetone (7:3) .
    Table 2 : Representative Spectroscopic Data for Analogous Compounds
CompoundIR (C=O, cm⁻¹)MS ([M+1]+)Reference
Acridinone-triazole hybrid1703410.44
Thiazolidine-dione derivative1716424.32

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity and mechanism of action of this compound?

  • Methodological Answer :
  • Molecular Docking : Studies on analogous 2-(9-oxoacridin-10(9H)-yl)acetamides used AutoDock or Schrödinger Suite to predict binding to P-glycoprotein (P-gp), a multidrug resistance (MDR) target. Docking scores correlated with experimental cytotoxicity .
  • QSAR Models : Quantitative structure-activity relationship (QSAR) analysis can optimize substituents for enhanced activity. For example, electron-withdrawing groups on the acridinone ring improved P-gp inhibition .

Q. How can reaction conditions be optimized for scalability while minimizing side products?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency. DMF is preferred for acridinone reactions due to high dielectric constant .
  • Catalyst Selection : Metal-free conditions (e.g., microwave irradiation) reduce purification challenges. For carbamate formation, consider urea or triphosgene as coupling agents .
  • Scale-up Challenges : Pilot studies using flash chromatography (silica gel) or recrystallization (ethanol) ensure purity. For example, cooling reaction mixtures in ice-cold water precipitates products effectively .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Hazard Classification : Classified under EU-GHS/CLP as Acute Toxicity (Category 4) via oral, dermal, and inhalation routes. Use fume hoods and avoid aerosol formation .
  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Contaminated clothing must be disposed of as hazardous waste .
  • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. Provide SDS to medical personnel .

Contradictions and Limitations in Current Data

  • Synthetic Yields : Microwave methods report higher yields (81–84%) than conventional reflux (73–76%), suggesting energy efficiency benefits. However, scalability of microwave systems requires validation.
  • Safety Data : While acute toxicity is documented , long-term exposure risks (e.g., mutagenicity) remain unstudied. Researchers should conduct in vitro toxicology assays (e.g., Ames test) before prolonged use.

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